![molecular formula C20H18N4O3S B2478259 N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 958562-60-2](/img/no-structure.png)

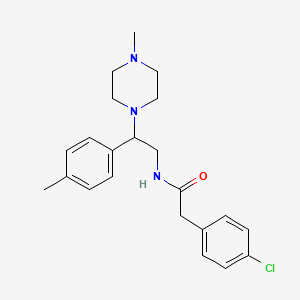

N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

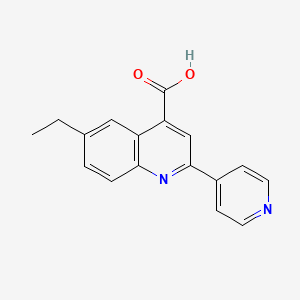

N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Radiomodulatory Effects

Quinazolinone derivatives, like the compound , have shown potential in radiomodulatory applications. Specifically, certain derivatives bearing benzenesulfonamide moiety with variable acetamide tail have been synthesized and screened for their ability to induce NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, a target for the nuclear factor erythroid 2-related factor 2 (Nrf2). These compounds demonstrated potent NQO1 inducer activity in vitro and exhibited low toxicity in mice. They also reduced the damaging effects of gamma radiation in liver tissues, hinting at their potential as radiomodulatory agents (Soliman et al., 2020).

H1-antihistaminic Activity

Quinazolinone derivatives have also been researched for their potential as H1-antihistaminic agents. A series of novel quinazolinones were synthesized and showed significant protection in animal models from histamine-induced bronchospasm. These findings suggest these compounds could be developed into new classes of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

Analgesic Effects

Another area of application for quinazolinone derivatives is in analgesics. These compounds have been evaluated for their analgesic effect in a mice pain model, demonstrating significant reduction in spontaneous nociception in a capsaicin-induced test. This indicates the potential of certain quinazolinone derivatives as scaffolds for new analgesic drugs, especially for pathological pain like arthritis (Bonacorso et al., 2016).

Antitumour Activity

Quinazolinone derivatives have shown promising results as antitumor agents. For instance, a potent antifolate inhibitor of thymidylate synthetase, which is a quinazolinone derivative, exhibited high therapeutic efficacy in animal models by inhibiting tumor cell proliferation and inducing apoptosis. This suggests that certain quinazolinone derivatives could be effective against tumors, possibly even those resistant to other treatments (Jones et al., 1981).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves the condensation of 4-methoxybenzaldehyde with 2-amino-3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline-6-carboxylic acid, followed by acetylation of the resulting intermediate.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-amino-3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline-6-carboxylic acid", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-amino-3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline-6-carboxylic acid in methanol using triethylamine as a catalyst to form N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide intermediate.", "Step 2: Purification of the intermediate by recrystallization from diethyl ether.", "Step 3: Acetylation of the intermediate with acetic anhydride in the presence of triethylamine in diethyl ether to form the final product.", "Step 4: Purification of the final product by recrystallization from diethyl ether.", "Step 5: Neutralization of the final product with sodium bicarbonate solution.", "Step 6: Extraction of the final product with diethyl ether.", "Step 7: Drying of the organic layer with anhydrous sodium sulfate.", "Step 8: Evaporation of the solvent to obtain the final product as a solid.", "Step 9: Characterization of the final product using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |

Numéro CAS |

958562-60-2 |

Formule moléculaire |

C20H18N4O3S |

Poids moléculaire |

394.45 |

Nom IUPAC |

N-[(4-methoxyphenyl)methyl]-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |

InChI |

InChI=1S/C20H18N4O3S/c1-27-13-8-6-12(7-9-13)11-21-17(25)10-16-19(26)24-18(22-16)14-4-2-3-5-15(14)23-20(24)28/h2-9,16,22H,10-11H2,1H3,(H,21,25) |

Clé InChI |

VLEPRVOCEYRZNM-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2478178.png)

![N-cyclopropyl-1-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxamide](/img/structure/B2478180.png)

![2,4-dichloro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenecarboxamide](/img/structure/B2478182.png)

![7-(2,3-dihydro-1H-inden-1-ylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2478188.png)

![Ethyl 4-[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate](/img/structure/B2478189.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2478190.png)

![3-[1-(4-Fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid](/img/structure/B2478194.png)